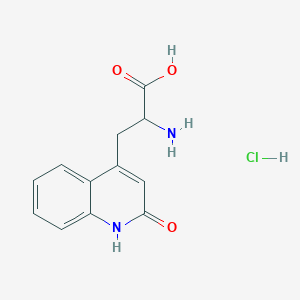

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride often involves chlorination, bromination, and condensation reactions. For example, Hassanin and Ibrahim (2012) explored the chlorination, bromination, and condensation reactions of a closely related compound, leading to the preparation of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones, highlighting the synthetic versatility of quinoline derivatives (Hany M Hassanin, M. Ibrahim, 2012).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectral data and elemental analyses to establish the novel structures. The study by Ukrainets et al. (2013) on 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids and their derivatives provided insights into the molecular structure through spectral data analysis, showcasing the methods for structural elucidation of complex molecules (И. В. Украинец et al., 2013).

Chemical Reactions and Properties

The reactivity of quinoline derivatives is an area of significant interest. Research by Aghazadeh et al. (2007) into the synthesis and evaluation of antifungal properties of quinoline carbonitriles and their analogues demonstrates the chemical versatility and potential biological relevance of these compounds. This highlights the diverse chemical reactions these molecules can undergo and their significant properties (A. R. Gholap et al., 2007).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of these compounds. The work of Vogt et al. (2013) on polymorphism in pharmaceutical compounds exemplifies the importance of physical characterization in developing pharmaceutical applications, though not directly related to 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride, it underscores the significance of physical properties analysis (F. Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other chemicals, and stability under various conditions, form the basis for application development and safety protocols. The study on the transformation of quinoline derivatives under specific conditions by Ukrainets et al. (2014) provides valuable insights into the chemical behavior of these compounds, contributing to a broader understanding of their reactivity and potential for chemical modification (I. Ukrainets et al., 2014).

Wissenschaftliche Forschungsanwendungen

1. Antibiotic Potential

Compounds like 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride are of interest due to their molecular similarity to fluoroquinolone antibiotics. These compounds are being explored as potential scaffolds for creating new antimicrobial drugs, especially in light of increasing microbial resistance to existing antimicrobials. Analytical methods for quality control of such active pharmaceutical ingredients (APIs) have been analyzed and tested, highlighting the need for thorough control methods including 13C NMR-spectroscopy (Zubkov et al., 2016).

2. Synthesis and Applications in Antimicrobial Research

Studies have synthesized various derivatives of 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones from compounds related to 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride. These novel compounds were also screened for their in vitro antimicrobial activity, indicating their potential use in antimicrobial research (Hassanin & Ibrahim, 2012).

3. Potential in Anticancer Drug Synthesis

The compound is a key intermediate in the synthesis of some anti-cancer drugs that inhibit thymidylate synthase, a key enzyme in DNA synthesis. This makes it a crucial component in the development of new cancer therapies (Cao Sheng-li, 2004).

4. Application in Eco-Friendly Synthesis Methods

The compound has been used as a substrate in the synthesis of environmentally friendly nanocatalysts for the production of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes. This showcases its potential in greener chemical processes (Aghazadeh & Nikpassand, 2019).

Eigenschaften

IUPAC Name |

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTXVJCCTVAVNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)

![3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B57516.png)